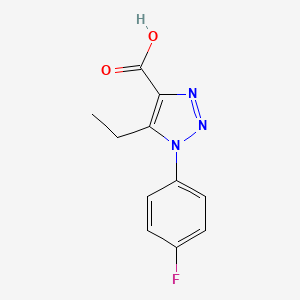

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 4-fluorophenyl substituent at the 1-position and an ethyl group at the 5-position. The ethyl group contributes to lipophilicity, while the fluorine atom on the phenyl ring enhances electronic effects, influencing both reactivity and interactions with biological targets .

Properties

IUPAC Name |

5-ethyl-1-(4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMQTKFPSTPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multicomponent reaction. . The reaction is usually carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Analogs :

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():

- Structural Difference : A formyl group at the 5-position and an ethoxy group on the phenyl ring.

- Properties : The formyl group increases electrophilicity, promoting ring-chain tautomerism (cyclic hemiacetal formation in solution). The ethoxy group enhances electron-donating effects compared to fluorine .

- Stability : Prone to decarboxylation at elevated temperatures (~175°C), similar to other 1,2,3-triazole-4-carboxylic acids .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():

- Structural Difference : Trifluoromethyl (electron-withdrawing) at the 5-position and a chloro substituent on the phenyl ring.

- Biological Activity : Exhibits high antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) due to enhanced binding to targets like c-Met kinase. The trifluoromethyl group increases metabolic stability and lipophilicity .

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (): Structural Difference: Methyl group at the 5-position and a dihalogenated (Cl, F) phenyl ring. The dihalogenation enhances both electronic and steric interactions .

Conformational Analysis

- Dihedral Angles : In 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and aryl rings is influenced by the ethyl group. Comparable analogs, such as 5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit dihedral angles of ~39°, while methyl-substituted derivatives show angles as low as 15.7° . Larger substituents (e.g., ethyl) may increase torsional strain, affecting molecular conformation and binding interactions.

Physicochemical Properties

- Acidity : Electron-withdrawing groups (e.g., CF3) lower pKa, increasing ionization and reducing cell permeability compared to ethyl .

Biological Activity

Overview

5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the class of 1,2,3-triazoles. Its unique structure includes a triazole ring and a carboxylic acid functional group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, and anticancer agent.

- Molecular Formula : C11H10FN3O2

- Molecular Weight : 250.23 g/mol

- CAS Number : 1017470-82-4

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can inhibit the activity of specific kinases involved in cancer cell proliferation and other signaling pathways. This interaction often leads to therapeutic effects in various disease models.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as HIV and influenza. The inhibition of viral replication is believed to result from its interference with viral enzymes and host cell interactions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)

- IC50 Values :

- MDA-MB-231: ~7.2 µM

- HepG2: ~6.5 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 5-Ethyl Triazole Derivative | Structure | 6.5 µM (HepG2) | Active against E. coli |

| 1,2,4-Triazole Derivative | Structure | 8.0 µM (MCF7) | Active against S. aureus |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

-

Study on Anticancer Properties :

- Conducted on various cancer cell lines.

- Results indicated selective cytotoxicity with minimal effects on normal cells.

- Suggested mechanisms include apoptosis induction and cell cycle arrest.

-

Antimicrobial Efficacy Study :

- Evaluated against clinical isolates of bacteria.

- Showed promising results in inhibiting growth at low concentrations.

- Highlighted potential for use in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with high yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with azides. Key steps include:

- Reacting 4-fluoroaniline with ethyl isocyanide under acidic conditions to form a carboximidoyl chloride intermediate.

- Subsequent reaction with sodium azide to generate the triazole ring.

- Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm purity using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl group at C5, fluorophenyl at N1) and carboxylic acid proton (δ ~13 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How can researchers address the low aqueous solubility of this compound in pharmacological assays?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to ester or amide derivatives to improve lipophilicity .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How do substituent variations at the triazole ring influence biological activity in derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl to trifluoromethyl at C5) and test in vitro.

- Key Findings :

- Fluorophenyl at N1 enhances target binding via hydrophobic interactions .

- Ethyl groups at C5 improve metabolic stability compared to methyl .

- Use molecular docking to predict interactions with targets like c-Met kinase .

Q. What strategies are recommended for refining the crystal structure using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use restraints for disordered regions (e.g., ethyl or fluorophenyl groups) .

- Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis .

- Visualization : Use WinGX/ORTEP for ellipsoid plots and packing diagrams .

Q. How should researchers resolve discrepancies in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to account for cell line sensitivity variations (e.g., NCI-H522 vs. LOX IMVI) .

- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activation (Western blot) in responsive vs. resistant lines.

- Control Experiments : Include reference inhibitors (e.g., c-Met inhibitors) to validate target specificity .

Q. What methodologies are employed to study metabolic stability?

- Methodological Answer :

- In Vitro Assays :

- Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify metabolic pathways .

- In Silico Tools : Predict metabolic hotspots (e.g., ethyl group oxidation) using ADMET software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.